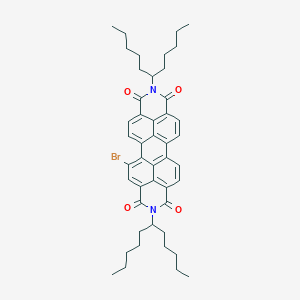
1-Bromo-N,N'-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide is a complex organic compound that belongs to the family of perylene diimides. These compounds are known for their excellent photophysical properties, making them valuable in various scientific and industrial applications, particularly in the field of organic photovoltaics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide typically involves the Suzuki coupling reaction. This reaction is performed by coupling 2,2′,7,7′-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9′-bifluorenylidene with 1-bromo-N,N’-di(undecan-6-yl)perylene-3,4:9,10-bis(dicarboximide) under specific conditions .
Industrial Production Methods
While the detailed industrial production methods are not extensively documented, the Suzuki coupling reaction remains a cornerstone for large-scale synthesis due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide primarily undergoes substitution reactions. The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.
Conditions: The reactions are typically carried out in organic solvents like toluene or dimethylformamide at elevated temperatures.
Major Products
The major products formed from these reactions depend on the substituents introduced during the substitution process. For example, replacing the bromine atom with a phenyl group would yield a phenyl-substituted perylene diimide derivative.
Applications De Recherche Scientifique
1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide has several scientific research applications:
Organic Photovoltaics: It is used as a non-fullerene acceptor in organic solar cells, contributing to the development of more efficient and stable photovoltaic devices.
Fluorescent Probes: Due to its strong fluorescence, it is employed in biological imaging and as a fluorescent probe in various biochemical assays.
Material Science: The compound is used in the fabrication of organic electronic devices, including organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Mécanisme D'action
The mechanism by which 1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide exerts its effects is primarily through its electronic properties. The compound’s ability to absorb and emit light makes it an excellent candidate for applications in organic electronics and photovoltaics. The molecular targets and pathways involved include the interaction with light and the subsequent generation of excitons, which are crucial for the functioning of organic solar cells and other electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-N,N’-dihexylnaphthalene-2,36,7-bis(dicarboximide): Another non-fullerene acceptor used in organic photovoltaics.
N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide: A similar compound without the bromine atom, used in similar applications but with different electronic properties.
Uniqueness
1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide is unique due to its bromine substituent, which allows for further functionalization through substitution reactions. This makes it a versatile compound for various applications in material science and organic electronics.
Propriétés
Formule moléculaire |
C46H53BrN2O4 |
|---|---|
Poids moléculaire |
777.8 g/mol |
Nom IUPAC |
11-bromo-7,18-di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C46H53BrN2O4/c1-5-9-13-17-28(18-14-10-6-2)48-43(50)33-24-21-30-31-22-25-35-40-36(46(53)49(45(35)52)29(19-15-11-7-3)20-16-12-8-4)27-37(47)41(42(31)40)32-23-26-34(44(48)51)39(33)38(30)32/h21-29H,5-20H2,1-4H3 |
Clé InChI |
NMBZRUJXCUYRBN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCC)CCCCC)Br)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[3,9-dioxo-2-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14080967.png)
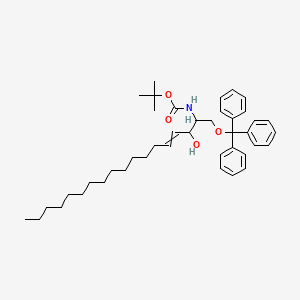
![2-Oxabicyclo[2.2.1]heptan-5-ol](/img/structure/B14080973.png)
![1-(2,3-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080977.png)
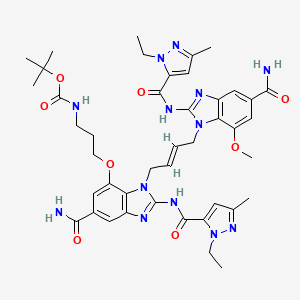
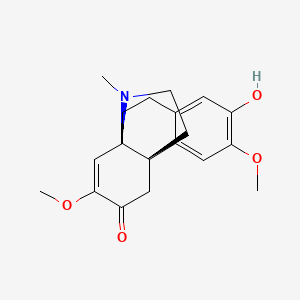
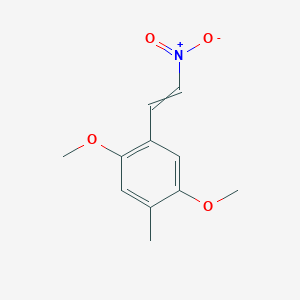
![Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14081004.png)
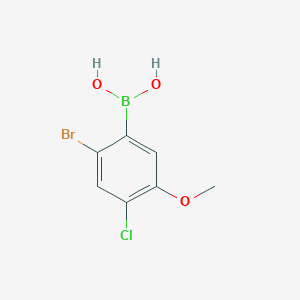
![4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B14081011.png)

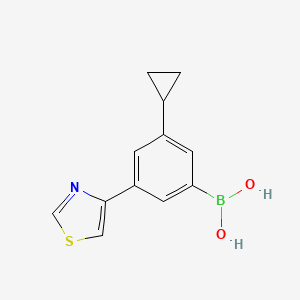

![{2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol](/img/structure/B14081038.png)
